

# Elucidation of 6-Methoxy-5-methylnicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **6-Methoxy-5-methylnicotinic acid**

Cat. No.: **B567558**

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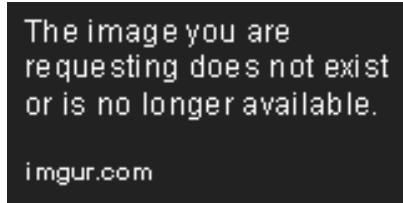
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Methoxy-5-methylnicotinic acid**, a substituted pyridine carboxylic acid, represents a scaffold of interest in medicinal chemistry and drug development. Its structural features suggest potential interactions with various biological targets, necessitating a thorough characterization for any future applications. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. While specific experimental data for **6-Methoxy-5-methylnicotinic acid** is not extensively available in public literature, this guide will utilize data from closely related analogs to illustrate the principles of spectroscopic analysis and structure determination.

## Compound Profile

A summary of the key identifiers for **6-Methoxy-5-methylnicotinic acid** is presented below.

Property	Value
Chemical Name	6-Methoxy-5-methylnicotinic acid
CAS Number	1211531-94-0 <a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub> <a href="#">[1]</a>
Molecular Weight	167.16 g/mol <a href="#">[1]</a>
Chemical Structure	 The image you are requesting does not exist or is no longer available. imgur.com

## Predicted Spectroscopic Data

Based on the analysis of analogous structures, the following tables outline the predicted spectroscopic data for **6-Methoxy-5-methylnicotinic acid**. This data serves as a benchmark for experimental verification.

### Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.8	s	1H	H-2 (Pyridine)
~8.0	s	1H	H-4 (Pyridine)
~4.0	s	3H	OCH <sub>3</sub>
~2.3	s	3H	CH <sub>3</sub>
~11-12	br s	1H	COOH

### Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	COOH
~162	C-6 (Pyridine)
~150	C-2 (Pyridine)
~145	C-4 (Pyridine)
~125	C-5 (Pyridine)
~120	C-3 (Pyridine)
~54	OCH <sub>3</sub>
~18	CH <sub>3</sub>

## Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group
2500-3300 (broad)	O-H stretch (Carboxylic acid)
2950-2850	C-H stretch (Aliphatic)
~1700 (strong)	C=O stretch (Carboxylic acid)
~1600, ~1470	C=C and C=N stretch (Pyridine ring)
~1250, ~1050	C-O stretch (Methoxy)

## Spectroscopic Data of Analogous Compounds

To provide a comparative basis, the following table summarizes experimental data for a closely related analog, 6-methylnicotinic acid.

## Spectroscopic Data for 6-Methylnicotinic Acid

Data Type	Key Observations
$^1\text{H}$ NMR	Signals corresponding to pyridine ring protons, a methyl group, and a carboxylic acid proton.
$^{13}\text{C}$ NMR	Resonances for pyridine ring carbons, a methyl carbon, and a carboxylic acid carbon.
Mass Spec.	Molecular ion peak corresponding to its molecular weight (137.14 g/mol ). <a href="#">[2]</a>
IR	Characteristic absorptions for O-H (broad), C=O, and aromatic C-H and C=C/C=N stretches.

## Experimental Protocols

The structural elucidation of an organic molecule like **6-Methoxy-5-methylNicotinic acid** relies on a combination of spectroscopic techniques. The following are generalized experimental protocols.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.
- Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the  $^1\text{H}$  NMR signals and determine the chemical shifts and coupling constants. Correlate the 2D NMR data to establish connectivity between protons and carbons.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Methodology:

- Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). Acquire the mass spectrum in positive or negative ion mode.
- Data Analysis: Determine the exact mass of the molecular ion. Use the exact mass to calculate the elemental formula. Analyze the fragmentation pattern to gain further structural insights.

## Infrared (IR) Spectroscopy

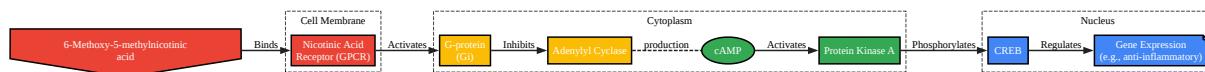
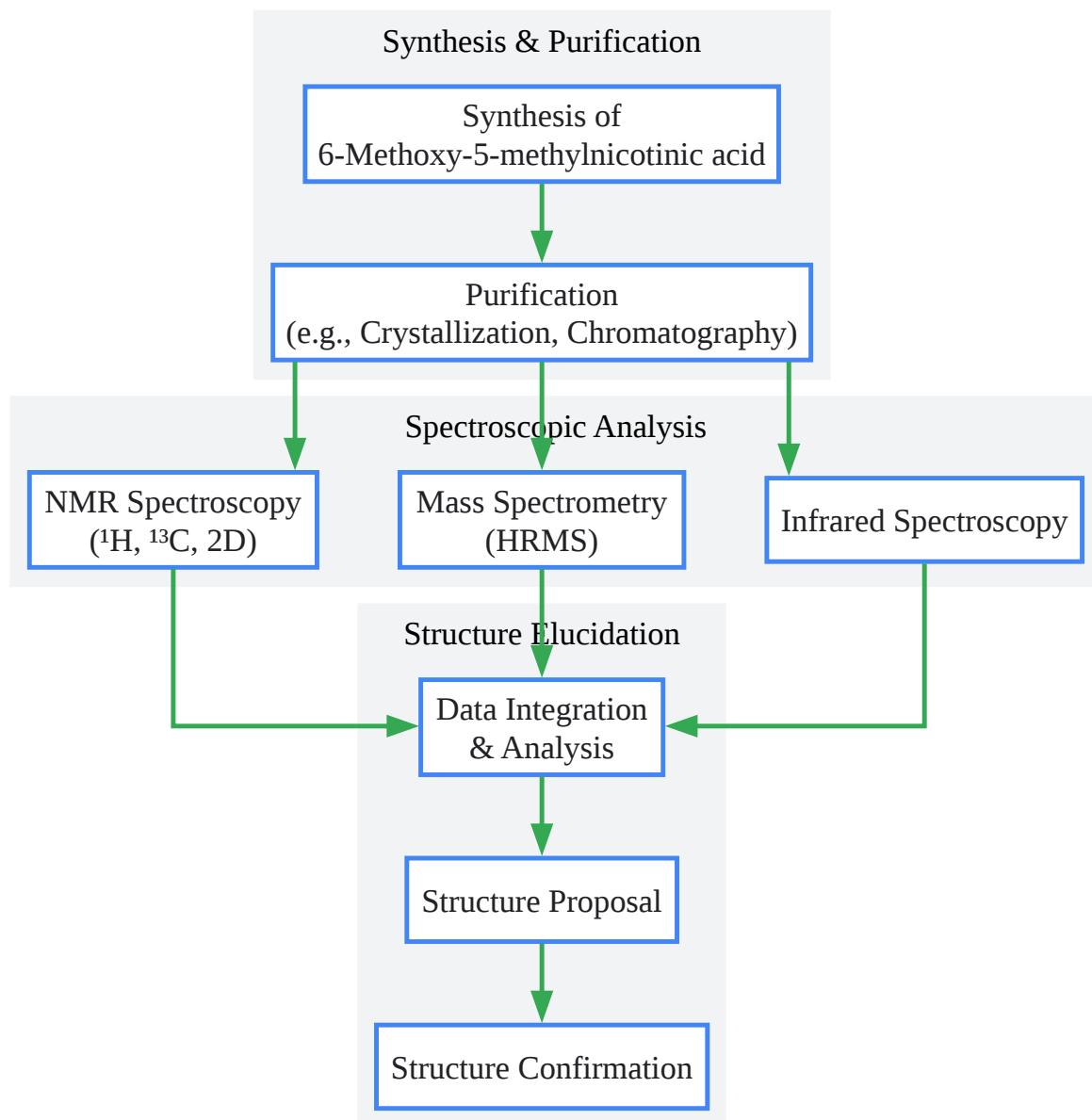
Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mandatory Visualizations

## Experimental Workflow for Structure Elucidation

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## References

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